2-Bromo-n-(4-sulfamoylphenyl)acetamide

Catalog No.
S794916
CAS No.
5332-70-7
M.F
C8H9BrN2O3S
M. Wt
293.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-n-(4-sulfamoylphenyl)acetamide

Eliminate hazardous in-house bromoacetylation of sulfanilamide. 2-Bromo-n-(4-sulfamoylphenyl)acetamide provides a high-purity, pre-functionalized intermediate for rapid diversification of sulfonamide-based inhibitors.

  • Direct amine conjugation for carbonic anhydrase inhibitor libraries.
  • Electrophilic warhead for covalent kinase inhibitors with calibrated reactivity.
  • Consistent quality supply reduces re-optimization, accelerates med chem campaigns.

CAS Number

5332-70-7

Product Name

2-Bromo-n-(4-sulfamoylphenyl)acetamide

IUPAC Name

2-bromo-N-(4-sulfamoylphenyl)acetamide

Molecular Formula

C8H9BrN2O3S

Molecular Weight

293.14 g/mol

InChI

InChI=1S/C8H9BrN2O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14)

InChI Key

JZNKNTMOKKSWRT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CBr)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CBr)S(=O)(=O)N

The exact mass of the compound 2-Bromo-n-(4-sulfamoylphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Bromo-N-(4-sulfamoylphenyl)acetamide, N-(4-Sulfamoylphenyl)-2-bromoacetamide, 4-(2-Bromoacetamido)benzenesulfonamide, 2-Bromo-N-[4-(aminosulfonyl)phenyl]acetamide, 4'-(Bromoacetamido)benzenesulfonamide

Purity

≥95%

Package Size

1 g, 5 g, 10 g, 25 g

2-Bromo-n-(4-sulfamoylphenyl)acetamide is a bifunctional synthetic building block primarily utilized in medicinal chemistry and pharmaceutical development. It integrates a reactive bromoacetamide moiety, which serves as a well-characterized electrophile for alkylating nucleophiles, and a sulfonamide group, a critical pharmacophore found in numerous approved drugs [1]. Its primary value lies in providing a direct and reliable route for synthesizing more complex sulfonamide derivatives, particularly those designed as enzyme inhibitors [2].

Research Fit

Zinc-binding motif Primary sulfonamide group recognized by carbonic anhydrase and related zinc enzymes
Soft electrophilic center α-bromoacetamide enables efficient SN2 conjugation with thiols, amines, and azides
Heterobifunctional linker Para-substituted phenyl bridge separates warhead and reactive handle for modular library construction

Direct substitution of this compound with its chloro-analog, 2-chloro-n-(4-sulfamoylphenyl)acetamide, necessitates complete process re-optimization. The carbon-bromine bond's higher reactivity enables milder reaction conditions and faster kinetics, which is critical for sensitive substrates or when high throughput is required [1]. Opting for the chloro-analog would typically require higher temperatures or longer reaction times, risking side-product formation and lower yields. Furthermore, choosing to perform the synthesis in-house from sulfanilamide introduces an extra, often low-yielding step involving the handling of highly corrosive and toxic bromoacetyl bromide, making the procurement of this specific, high-purity intermediate the more efficient, safer, and reproducible choice for multi-step synthetic campaigns [2].

Substitution Risk

Chloro analog Reactivity profile may differ significantly; lower electrophilic softness can reduce conjugation efficiency
Non-halogenated analog Lacks the α-haloacetamide electrophilic handle; precludes any SN2-based derivatization
Positional isomer Bromine on the phenyl ring alters electronic environment of the sulfonamide zinc-binding group; isoform selectivity and potency may shift

Precursor Efficiency: A Direct Route to Key Intermediates for Carbonic Anhydrase Inhibitors

Procuring 2-Bromo-n-(4-sulfamoylphenyl)acetamide provides a direct, single-step pathway to key intermediates for advanced sulfonamide synthesis. For example, in the preparation of fluorescent carbonic anhydrase inhibitors, this compound is reacted directly with a secondary amine to form the desired precursor in a single, high-yielding step [1]. Attempting this from a more basic starting material like sulfanilamide would require an additional bromoacetylation step, which not only adds labor and solvent costs but also introduces a yield loss, reducing overall process efficiency.

Evidence DimensionProcess Efficiency (Synthetic Steps)
Target Compound Data1 step to key intermediate from procured material.
Comparator Or Baseline2 steps (bromoacetylation + subsequent reaction) when starting from sulfanilamide.
Quantified DifferenceReduces process steps by 50% for this critical transformation.
ConditionsSynthesis of N-substituted sulfonamide derivatives for enzyme inhibition studies.

This saves significant time, resources, and reduces potential yield losses associated with an additional synthetic step, justifying the procurement of a value-added intermediate over basic starting materials.

Hydrolysis Rate
Head-to-head
47 ± 2 vs 1.1 ± 0.1 (CAM) ~43× higher
Supports faster conjugation kinetics in SN2 protocols
pH 7.5, 25°C, 0.1 M phosphate buffer; k_in ×10⁴ min⁻¹

Enhanced Reactivity Profile vs. Chloro-Analog for Covalent Probe Synthesis

The bromoacetamide group is a significantly more reactive electrophile for thiol alkylation than its chloroacetamide counterpart. This is a critical performance parameter in the design of covalent inhibitors and chemical probes targeting cysteine residues in proteins. Bromoacetamides are reported to react approximately 40-50 times faster with thiol nucleophiles than the corresponding chloroacetamides under identical conditions [REFS-1, REFS-2]. This allows for effective protein labeling at lower concentrations and shorter incubation times, minimizing off-target reactions and potential damage to sensitive biological samples.

Evidence DimensionSecond-order rate constant (k) for reaction with thiols
Target Compound DataRelative reaction rate constant ~40-50
Comparator Or Baseline2-Chloro-n-(4-sulfamoylphenyl)acetamide (Relative reaction rate constant = 1)
Quantified Difference~40-50x faster reaction kinetics
ConditionsAlkylation of cysteine thiol groups at physiological pH.

For applications requiring covalent modification, choosing the bromo- form over the chloro- form is a primary design decision to achieve the necessary reactivity for effective target engagement under biologically compatible conditions.

Dihedral Angle
Cross-study comparable
4.1° (predicted) vs 15.59° (non-halogenated) ~11.5° reduction
May enhance planarity and π-stacking interactions with target proteins
Based on chloro analog crystal structure; bromo analog expected similar
CA II Inhibition
Class-level inference
Not reported vs Isomer Ki = 58 nM
Bromine position alters electronic influence on Zn-binding; SAR requires validation
Stopped-flow CO₂ hydration assay, human CA II
Thiol Reactivity
Head-to-head
BAM ≈ IAM > CAM
Supports higher cysteine labeling efficiency in covalent probe development
ARE & Rad51 cellular stress assays; qualitative ranking
Commercial Purity
Supporting evidence
≥98% (with batch QC) vs ≥95% (standard)
May support reproducibility in sensitive biological or catalytic assays
Vendor datasheet comparison; batch-specific NMR, HPLC, GC available

Efficient Synthesis of Novel Carbonic Anhydrase (CA) Inhibitors

As a direct precursor, this compound is the right choice for research programs developing novel sulfonamide-based CA inhibitors for therapeutic areas like glaucoma, epilepsy, or oncology. Its structure allows for rapid diversification by reacting the bromoacetamide handle with various amines or other nucleophiles to build a library of candidate molecules for screening [1].

Development of Covalent Probes and Kinase Inhibitors

The calibrated, high reactivity of the bromoacetamide group makes this compound an ideal starting point for designing covalent inhibitors that target non-catalytic cysteine residues in proteins, such as kinases. The sulfonamide tail can be used to confer selectivity, while the bromoacetamide acts as the reactive 'warhead' for irreversible binding, a strategy of growing importance in drug discovery [2].

Preparation of Affinity-Based Chemical Biology Tools

This reagent is well-suited for synthesizing affinity-based probes for target identification and validation (chemoproteomics). The sulfonamide can act as a recognition element for specific enzyme families, while the bromoacetamide provides a mechanism for covalently capturing and identifying binding partners from complex biological lysates.

Application Fit Matrix

Application
Selection Property
Validation Focus
Thiol-specific bioconjugation & covalent probe assembly
Bromoacetamide electrophilic reactivity
Conjugation efficiency assessment
Focused sulfonamide libraries for CA isoform profiling
Sulfamoylphenyl zinc-binding group
CA isoform selectivity profiling
Heterocyclic fusion via tandem substitution-cyclization
α-bromoacetamide leaving group
Cyclization product characterization
Click chemistry building blocks
Bromide displacement by azide
Cycloaddition verification and yield

XLogP3

0.8

Other CAS

5332-70-7

Wikipedia

2-bromo-n-(4-sulfamoylphenyl)acetamide

Explore Compound Types